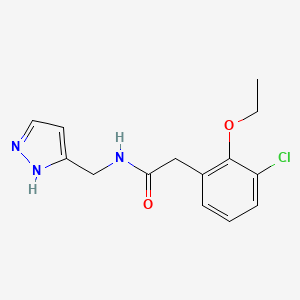
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a chloro-substituted phenyl ring, an ethoxy group, and a pyrazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-ethoxyaniline and 1H-pyrazole-5-carbaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chloro-2-ethoxyaniline with acetic anhydride to form 3-chloro-2-ethoxyacetanilide.
Pyrazole Introduction: The intermediate is then reacted with 1H-pyrazole-5-carbaldehyde in the presence of a suitable base (e.g., sodium hydride) to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Catalysts: Using catalysts to accelerate the reaction.
Solvent Selection: Choosing solvents that maximize the solubility of reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
科学的研究の応用
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly exhibiting anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
作用機序
The mechanism by which 2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
2-(3-chloro-2-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-3-ylmethyl)acetamide: Similar structure but with the pyrazole moiety attached at a different position.
Uniqueness
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-(3-chloro-2-ethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-20-14-10(4-3-5-12(14)15)8-13(19)16-9-11-6-7-17-18-11/h3-7H,2,8-9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAARWFZBQYMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)CC(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6625756.png)
![N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B6625765.png)
![2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile](/img/structure/B6625768.png)
![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylpyrrolidine-1-carboxamide](/img/structure/B6625838.png)
![4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
![(3-Chloro-2-methylphenyl)-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B6625860.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![2-[(3-Chlorothiophen-2-yl)methyl-cyclobutylamino]ethanol](/img/structure/B6625873.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
